molecular formula C10H9NO3 B075768 5-Hydroxyindole-3-acetic acid CAS No. 1321-73-9

5-Hydroxyindole-3-acetic acid

Cat. No.: B075768
CAS No.: 1321-73-9
M. Wt: 191.18 g/mol
InChI Key: DUUGKQCEGZLZNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Hydroxyindole-3-acetic acid (5-HIAA) is the primary product of the metabolism of serotonin . The primary targets of 5-HIAA are the serotonin receptors, including HTR1A, HTR1B, HTR1D, HTR1E, HTR1F, HTR2A, HTR2B, HTR2C, HTR3A, HTR3B, HTR3C, HTR3D, HTR3E, HTR4, HTR5A, HTR5B, HTR6, and HTR7 .

Mode of Action

The mode of action of 5-HIAA involves the oxidative deamination of serotonin by monoamine oxidase, presumably the A isozyme . This process results in the formation of 5-HIAA, which is subsequently cleared by an active transport mechanism . Inhibition of monoamine oxidase activity enhances and prolongs the actions of serotonin .

Biochemical Pathways

5-HIAA is the catabolic end product of the serotonin pathway . It is produced by a wide variety of gut bacteria that can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Pharmacokinetics

It is known that 5-hiaa is present in body fluids like cerebrospinal fluid (csf), blood, and urine . The expression levels of 5-HIAA are different among normal and cancer patients .

Result of Action

The formation of 5-HIAA contributes to the termination of the synaptic actions of serotonin . This means that 5-HIAA plays a crucial role in regulating the duration and intensity of serotonin signaling in the body.

Action Environment

The action of 5-HIAA is influenced by various environmental factors. For instance, the production of 5-HIAA is inhibited upon pH reduction in in vitro studies . Moreover, the gut microbiota plays a significant role in the metabolism of 5-HIAA, as a wide variety of gut bacteria can metabolize 5-HTP to 5-HI .

Biochemical Analysis

Biochemical Properties

5-Hydroxyindole-3-acetic acid interacts with various enzymes, proteins, and other biomolecules. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The production of this compound is inhibited upon pH reduction in in vitro studies .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . It also accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that when administered orally in rats, this compound significantly accelerates the total gut transit time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, when administered orally in rats, it significantly accelerates the total gut transit time .

Metabolic Pathways

This compound is involved in the metabolism of serotonin, a process catalyzed by intestinal microorganisms . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is present in body fluids like cerebrospinal fluid, blood, and urine .

Subcellular Localization

It is known to be present in body fluids like cerebrospinal fluid, blood, and urine , indicating its wide distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyindolacetic acid typically involves the hydroxylation of indole-3-acetic acid. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction conditions must be carefully controlled to ensure the selective hydroxylation at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of 5-Hydroxyindolacetic acid often involves the fermentation of tryptophan by specific strains of bacteria or fungi. These microorganisms can convert tryptophan into 5-Hydroxyindolacetic acid through a series of enzymatic reactions. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyindolacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinones, and alcohols .

Scientific Research Applications

5-Hydroxyindolacetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyindolacetic acid is unique due to its specific role as a metabolite of serotonin and its use as a biomarker for serotonin-related disorders. Unlike other similar compounds, it is primarily used in clinical diagnostics to assess serotonin levels in the body .

Properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetic acid
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InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DUUGKQCEGZLZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO3
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DSSTOX Substance ID

DTXSID50861582
Record name (5-Hydroxy-1H-indol-3-yl)acetic acid
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Molecular Weight

191.18 g/mol
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Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 5-Hydroxyindole-3-acetic acid
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Record name 5-Hydroxyindoleacetic acid
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL
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Record name 5-Hydroxyindoleacetic acid
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CAS No.

54-16-0
Record name 5-Hydroxyindoleacetic acid
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Record name 5-hydroxyindol-3-ylacetic acid
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Record name 5-HYDROXYINDOLE-3-ACETIC ACID
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Melting Point

161 - 163 °C
Record name 5-Hydroxyindoleacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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